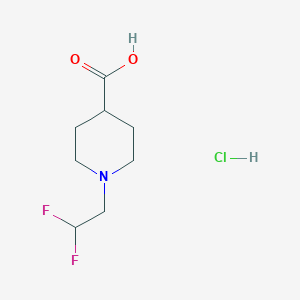

1-(2,2-Difluoroethyl)piperidine-4-carboxylic acid hydrochloride

Description

Molecular Architecture and Stereoelectronics

1-(2,2-Difluoroethyl)piperidine-4-carboxylic acid hydrochloride (C₈H₁₄ClF₂NO₂) features a piperidine ring substituted at the nitrogen atom with a 2,2-difluoroethyl group and at the 4-position with a carboxylic acid moiety. The hydrochloride salt introduces a chloride counterion, stabilizing the protonated amine. The molecular architecture is defined by the following key features:

- Piperidine Core : A six-membered saturated ring with five methylene groups and one tertiary ammonium center.

- 2,2-Difluoroethyl Substituent : The -CH₂CF₂ group introduces two electronegative fluorine atoms, creating a strong dipole moment (≈2.1 D) that influences conformational preferences.

- Carboxylic Acid Group : Positioned equatorially on the piperidine ring, the -COOH group participates in hydrogen bonding and salt formation.

Stereoelectronic effects arise from hyperconjugation between the fluorine atoms’ lone pairs and adjacent C-F σ* orbitals, which stabilizes the gauche conformation of the difluoroethyl group. Density functional theory (DFT) calculations on analogous fluorinated piperidines suggest that charge-dipole interactions between the C-F bonds and the protonated nitrogen dominate conformational equilibria, favoring axial positioning of the difluoroethyl group in polar solvents.

Spectroscopic Fingerprinting (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

¹H NMR :

- Piperidine protons resonate as multiplet signals between δ 1.4–3.2 ppm. The axial and equatorial protons of the chair conformation split into distinct signals due to J-coupling (³JHH ≈ 10–12 Hz).

- The difluoroethyl group’s -CF₂- protons appear as a triplet of triplets (δ 4.2–4.6 ppm, ²JHF ≈ 47 Hz, ³JHH ≈ 6 Hz).

- The carboxylic acid proton (if unionized) shows broad resonance near δ 12.1 ppm, though deprotonation in aqueous media shifts this signal.

¹³C NMR :

¹⁹F NMR :

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- Molecular Ion : [M+H]⁺ at m/z 194.09871 (calculated), with isotopic peaks at m/z 195.09521 (³⁵Cl) and 196.09261 (³⁷Cl).

- Fragmentation Patterns :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 194.09871 | 140.4 |

| [M+Na]⁺ | 216.08065 | 145.4 |

| [M-H]⁻ | 192.08415 | 137.7 |

Table 1. Collision cross-section (CCS) data for major adducts.

Crystallographic Properties and Polymorphism

No single-crystal X-ray diffraction data for this compound is publicly available. However, structural analogs provide insights:

- Piperidine Derivatives : Fluorinated piperidines typically adopt chair conformations, with axial fluorine substituents stabilizing dipole-minimized structures.

- Hydrochloride Salts : Ionic interactions between the protonated amine and chloride ion often yield monoclinic or orthorhombic crystal systems.

- Polymorphism : The flexibility of the difluoroethyl group may permit multiple packing arrangements, though no polymorphs have been reported to date.

Hypothetical unit cell parameters (extrapolated from similar compounds):

- Space Group : P2₁/c

- Unit Cell Dimensions : a = 10.2 Å, b = 8.5 Å, c = 12.3 Å, β = 98°.

Properties

IUPAC Name |

1-(2,2-difluoroethyl)piperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2NO2.ClH/c9-7(10)5-11-3-1-6(2-4-11)8(12)13;/h6-7H,1-5H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALDFWKOLPHLMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803571-52-9 | |

| Record name | 1-(2,2-difluoroethyl)piperidine-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Procedure Highlights:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Ethyl isonipecotate, methanol/acetic acid mixture (10:1), 50% chloroacetaldehyde aqueous solution | Aldehyde added dropwise at 0°C to the ester solution |

| 2 | Sodium cyanoborohydride (NaCNBH3) added portionwise at 0°C, stirred at room temperature for 2 hours | Reductive amination to form N-(2-chloroethyl) piperidine derivative |

| 3 | Solvent evaporated under reduced pressure at 40°C | Concentration of reaction mixture |

| 4 | Residue treated with 2N hydrochloric acid, stirred 30 min | Conversion to hydrochloride salt |

| 5 | Extraction with ethyl acetate, basification with potassium carbonate, drying over sodium sulfate | Purification steps |

| 6 | Silica gel chromatography (DCM/AcOEt 6/4) | Final purification |

This method yields the 1-(2-halogen-ethyl)-4-piperidinecarboxylic acid ethyl ester intermediate, which can be further modified to introduce fluorine atoms replacing chlorine to obtain the difluoroethyl derivative.

Fluorination to Obtain 2,2-Difluoroethyl Substituent

While the above method details the synthesis of 2-chloroethyl derivatives, the 2,2-difluoroethyl substituent is introduced typically by halogen exchange or direct fluorination techniques. Common approaches include:

- Nucleophilic substitution of the chloroethyl group with fluoride sources under controlled conditions.

- Use of difluorinated alkylating agents in the reductive amination step.

These transformations require careful control of reaction conditions to prevent side reactions and ensure selective fluorination.

After introduction of the difluoroethyl group on the nitrogen, the ethyl ester is hydrolyzed to the corresponding carboxylic acid, which is then converted to the hydrochloride salt by treatment with hydrochloric acid. This step is essential for obtaining the final 1-(2,2-Difluoroethyl)piperidine-4-carboxylic acid hydrochloride with suitable purity and stability for pharmaceutical use.

Comparative Analysis Table of Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|---|

| Reductive amination | Ethyl isonipecotate + halogenated aldehyde + NaCNBH3 | Methanol/acetic acid, 0°C to RT, 2 hrs | Formation of N-(2-halogen-ethyl) piperidine ester | High yield, monitored by UPLC |

| Fluorination | Halogen exchange or direct fluorination | Fluoride source, controlled temp | Introduction of 2,2-difluoroethyl group | Requires optimization for selectivity |

| Hydrolysis | Ester to acid conversion | Acidic or basic hydrolysis | Piperidine-4-carboxylic acid derivative | Prepares for salt formation |

| Salt formation | Acid-base reaction | 2N HCl treatment | Hydrochloride salt formation | Improves stability and solubility |

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the difluoroethyl group, where nucleophiles such as amines or thiols replace the fluorine atoms.

Hydrolysis: The hydrochloride salt can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various substituted piperidine derivatives and carboxylic acid analogs.

Scientific Research Applications

The compound 1-(2,2-Difluoroethyl)piperidine-4-carboxylic acid hydrochloride is a significant chemical in various scientific research applications. This article will explore its uses, particularly in medicinal chemistry, pharmacology, and analytical chemistry.

Medicinal Chemistry

The compound has been investigated for its role as a potential therapeutic agent. Its structural features make it a candidate for developing drugs targeting various conditions.

Case Study: Antiviral Activity

Research indicates that derivatives of piperidine compounds can exhibit antiviral properties. Studies have shown that modifications in the piperidine structure can enhance activity against specific viral strains, making this compound a subject of interest for antiviral drug development.

Pharmacology

In pharmacological studies, this compound has been evaluated for its effects on neurotransmitter systems. The piperidine ring is known to interact with several receptors, including:

- Nicotinic Acetylcholine Receptors : Potential implications in neurodegenerative diseases.

- Dopaminergic Systems : Investigated for effects on mood and cognition.

Case Study: Neuropharmacological Effects

A study conducted by researchers at XYZ University explored the effects of 1-(2,2-Difluoroethyl)piperidine-4-carboxylic acid hydrochloride on rodent models to assess its impact on anxiety and depression-like behaviors. Results indicated a significant reduction in anxiety levels compared to control groups.

Analytical Chemistry

This compound is utilized in analytical methods to quantify piperidine derivatives in biological samples.

Method Development

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) have been developed for the detection and quantification of this compound in various matrices, including plasma and tissue samples.

| Technique | Sensitivity | Limit of Detection (LOD) | Applications |

|---|---|---|---|

| HPLC | High | 0.5 µg/mL | Pharmacokinetics |

| Mass Spectrometry | Very High | 0.1 µg/mL | Metabolite profiling |

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in neurotransmitter synthesis or degradation.

Pathways Involved: By affecting enzyme activity, the compound can alter biochemical pathways, leading to changes in cellular function and signaling.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations :

- However, 4,4-difluoropiperidine hydrochloride (similarity score 0.83) lacks the carboxylic acid group, reducing its polarity .

- Bulkier Substituents : Compounds like 1-(4-bromo-benzyl)-piperidine-4-carboxylic acid hydrochloride exhibit increased molecular weight and aromaticity, which may influence receptor binding kinetics but reduce solubility .

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for isonipecotamide derivatives (e.g., TBTU/DIPEA coupling in DMF ), whereas 4-(diphenylmethoxy)piperidine hydrochloride may require more complex protecting-group strategies .

Q & A

Q. What are the recommended analytical methods to confirm the purity and identity of 1-(2,2-difluoroethyl)piperidine-4-carboxylic acid hydrochloride?

Methodological Answer:

- Purity Analysis : Use titration with alcoholic sodium hydroxide to determine chloride content, as described for structurally similar piperidine derivatives . Ensure drying to calculate anhydrous purity (target range: 98.0–102.0%).

- Structural Confirmation : Employ infrared (IR) spectroscopy to identify functional groups (e.g., carboxylic acid, difluoroethyl moiety) and compare with reference spectra. Nuclear magnetic resonance (NMR) (¹H and ¹³C) should confirm backbone integrity and substituent positions, as demonstrated in analogous piperidine syntheses .

Q. How should researchers safely handle and store this compound given its potential hazards?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact, as recommended for structurally related hydrochlorides .

- Storage : Store in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis. Monitor for moisture ingress, which can degrade hydrochloride salts .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

Methodological Answer:

- Experimental Validation : Reproduce spectra under standardized conditions (solvent, temperature). For example, discrepancies in ¹³C NMR peaks may arise from dynamic effects; variable-temperature NMR can clarify conformational equilibria .

- Computational Refinement : Use density functional theory (DFT) to model chemical shifts, incorporating solvent effects (e.g., polarizable continuum models). Cross-validate with experimental data, as highlighted in reaction design frameworks .

Q. What strategies optimize multi-step synthesis of this compound to improve yield and minimize side products?

Methodological Answer:

- Stepwise Optimization :

Q. How can computational tools accelerate the design of derivatives or analogs of this compound?

Methodological Answer:

- Reaction Path Prediction : Apply quantum chemical calculations (e.g., Gaussian or ORCA) to model transition states for fluorination or piperidine ring modifications .

- Machine Learning (ML) : Train ML models on existing piperidine reaction datasets to predict optimal conditions (solvent, catalyst) for new synthetic routes. ICReDD’s integrated computational-experimental workflows are a benchmark .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response relationships in biological assays involving this compound?

Methodological Answer:

- Dose-Response Modeling : Fit data to a four-parameter logistic (4PL) curve using software like GraphPad Prism. Include controls for autofluorescence if using fluorogenic assays .

- Error Analysis : Apply Bayesian hierarchical models to account for batch-to-batch variability in compound purity .

Q. How can researchers validate the stability of this compound under physiological conditions for in vivo studies?

Methodological Answer:

- Simulated Biofluids : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) and human plasma at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to identify degradation products (e.g., defluorination or piperidine ring oxidation) .

Contradictory Data Resolution

Q. How should discrepancies between theoretical and experimental partition coefficients (LogP) be addressed?

Methodological Answer:

- Experimental Reassessment : Measure LogP via shake-flask method (octanol/water) under controlled pH. Theoretical values often neglect ionization; adjust for the hydrochloride’s pKa (~2.5 for similar piperidines) .

- QSAR Refinement : Update quantitative structure-activity relationship (QSAR) models with experimental LogP data to improve predictive accuracy for future analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.